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Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-5-
methoxyisophthalaldehyde, officially designated by IUPAC as 4-hydroxy-5-methoxybenzene-
1,3-dicarbaldehyde. The document details its chemical identity, physicochemical properties,
validated synthesis protocols, and explores its potential applications within medicinal chemistry
and drug development. Emphasis is placed on the causal reasoning behind synthetic
strategies, particularly formylation reactions of substituted phenols. This guide is intended to
serve as a foundational resource for researchers, offering both theoretical insights and
practical, step-by-step methodologies for the synthesis and utilization of this versatile aromatic
dialdehyde.

Chemical Identity and Nomenclature

The compound, commonly referred to as 4-Hydroxy-5-methoxyisophthalaldehyde, is a
substituted aromatic dialdehyde. A precise understanding of its nomenclature is critical for
unambiguous scientific communication.

IUPAC Name and Synonyms
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The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC) guidelines, is 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde[1].
The name is derived by identifying the parent structure as benzene substituted with two
carbaldehyde groups at positions 1 and 3 ("benzene-1,3-dicarbaldehyde"), a hydroxyl group at
position 4, and a methoxy group at position 5.

Common synonyms and trade names include:

4-Hydroxy-5-methoxyisophthalaldehyde[1]

5-Formylvanillin[1][2][3]

2-methoxy-4,6-diformylphenol[3]

NSC-41797[2]

NSC-43298[2]

Chemical Structure

The structure consists of a benzene ring with two aldehyde groups (-CHO) positioned meta to
each other. The hydroxyl (-OH) and methoxy (-OCH?s) groups are located on the carbons
between the aldehyde functionalities.

« SMILES:COC1=CC(=CC(=C10)C=0)C=0[1][4]
e INChI:InChl=1S/C9H804/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3[1]

e INChlKey:YVNRFQCFZVYDRO-UHFFFAOY SA-N[5]

Key Chemical Identifiers
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Identifier Value Source(s)
CAS Number 2931-90-0 [1][6][7]
Molecular Formula CoHsOa4 [11051[7]
Molecular Weight 180.16 g/mol [L11151[7]
PubChem CID 18035 [1]

Physicochemical Properties

The physical and chemical properties of 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde are

crucial for its handling, purification, and application in synthesis.

Property Value Notes
Appearance Light yellow to yellow solid [6]
Melting Point 119-121 °C [6]
Boiling Point 308.2£42.0 °C (Predicted)[6]
Density 1.332 + 0.06 g/cm3 (Predicted)[6]
pKa 6.00 £ 0.23 (Predicted)[6]
) Commercially available
Purity >98% o
specification
) Recommended for maintaining
Storage 2-8°C, inert atmosphere

stability[6]

Synthesis and Mechanistic Considerations

The synthesis of 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde typically involves the

diformylation of a suitably activated phenol precursor. Understanding the underlying reaction

mechanisms is key to optimizing yield and purity. The primary challenge is introducing two

aldehyde groups onto the aromatic ring with high regioselectivity.
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Retrosynthetic Rationale and Choice of Method

From a retrosynthetic perspective, the target molecule can be disconnected at the C-CHO
bonds, pointing to a phenol precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde) or
guaiacol (2-methoxyphenol). The key transformation is electrophilic aromatic substitution to
install the formyl groups.

Two classical methods for the formylation of phenols are the Reimer-Tiemann reaction and the
Duff reaction.

o Reimer-Tiemann Reaction: This method uses chloroform (CHCIs) and a strong base to
generate dichlorocarbene (:CCl2) as the electrophile.[8][9][10][11] The phenoxide attacks the
dichlorocarbene, and subsequent hydrolysis yields the aldehyde.[10][11] It strongly favors
ortho-formylation.[8][12]

o Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating
agent in an acidic medium (e.g., acetic acid, trifluoroacetic acid).[13][14] The electrophile is
an iminium ion generated from HMTA.[14] Like Reimer-Tiemann, it also shows a preference
for the ortho position relative to the hydroxyl group.[13][14]

Expert Rationale: For achieving diformylation, the Duff reaction, particularly under modified
conditions using a strong acid like trifluoroacetic acid, can be more effective.[15] The strong
electron-donating effects of the hydroxyl and methoxy groups activate the ring for a second
formylation, while the first introduced formyl group is deactivating. Careful control of
stoichiometry and reaction conditions is necessary to drive the reaction to the desired
diformylated product.[15]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the target
compound via a modified Duff reaction.
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Caption: Generalized workflow for the synthesis via a modified Duff reaction.
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Experimental Protocol (lllustrative)

This protocol is an illustrative example based on the principles of the Duff reaction for

diformylation.[15]

Self-Validation & Trustworthiness: Each step includes a rationale. Successful synthesis is
validated by characterization (e.g., NMR, melting point) that matches reference data.

e Reaction Setup:

o In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 4-methoxyphenol (1.0 eq).

o Causality: 4-methoxyphenol is chosen as a readily available starting material where the
methoxy and hydroxyl groups synergistically activate the ortho positions for formylation.

o Carefully add anhydrous trifluoroacetic acid (TFA) to serve as both the solvent and
catalyst. The reaction is typically performed neat in TFA.[15]

o Causality: TFA is a strong acid that facilitates the generation of the reactive iminium
electrophile from HMTA and is a suitable solvent for the reactants.[16]

e Addition of Formylating Agent:

o Add hexamethylenetetramine (HMTA) (approx. 2.2 eq) portion-wise to the stirred solution.
An exothermic reaction may be observed.

o Causality: A slight excess of HMTA ensures that enough formylating agent is present to
drive the reaction towards diformylation, overcoming the deactivation by the first formyl

group.
¢ Reaction Execution:

o Heat the reaction mixture to reflux (approx. 80-100°C) for 12-24 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Causality: Elevated temperatures are required to overcome the activation energy for the
electrophilic aromatic substitution, especially for the second formylation step.
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o Workup and Hydrolysis:
o Cool the mixture to room temperature and pour it slowly onto crushed ice.

o Add concentrated hydrochloric acid and stir for 2-4 hours to hydrolyze the intermediate
imine species to the aldehyde.

o Causality: Acidic hydrolysis is essential to convert the nitrogen-containing intermediate
formed during the Duff reaction into the final carbonyl group.

e |solation and Purification:

o The resulting precipitate (crude product) is collected by vacuum filtration and washed with
cold water.

o Further purification is achieved by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-
hydroxy-5-methoxybenzene-1,3-dicarbaldehyde.

Applications in Drug Development and Medicinal
Chemistry

Aromatic dialdehydes are valuable building blocks in synthetic chemistry. The specific
arrangement of functional groups in 4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde—two
reactive aldehydes, a phenolic hydroxyl, and a methoxy group—makes it a highly versatile
scaffold.

Role as a Synthetic Precursor

The primary utility of this compound lies in its role as a precursor for more complex molecules.
The aldehyde groups are prime sites for reactions such as:

o Schiff Base Formation: Condensation with primary amines to form imines, which are key
components in the synthesis of ligands for metal complexes, macrocycles, and various
heterocyclic systems.[17]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-biological-applications-of-substitutedbenzohydrazide-derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Knoevenagel Condensation: Reaction with active methylene compounds to create carbon-
carbon double bonds, a foundational reaction for building molecular complexity.[18]

e Reductive Amination: Conversion of aldehydes to amines, providing a route to polyamine
structures.

The phenolic hydroxyl group can be used as a handle for etherification or esterification,
allowing for the attachment of other pharmacophores or solubilizing groups.

Potential Biological Activity of Derivatives

While the title compound itself is primarily a building block, the structural motif of substituted
aromatic aldehydes is present in many biologically active molecules. Derivatives synthesized
from this precursor could be investigated for a range of activities.

o Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties.
Chalcones and other derivatives containing substituted phenolic rings have shown significant
free-radical scavenging activity.[19] The electron-donating hydroxyl and methoxy groups on
the ring could contribute to this potential.

e Antimicrobial Agents: Schiff bases and other heterocyclic compounds derived from
substituted benzaldehydes have demonstrated promising antibacterial and antifungal
properties.[17][20]

o Enzyme Inhibition: The scaffold can be used to design inhibitors for various enzymes. For
instance, benzimidazole derivatives, which can be synthesized from related diamines and
aldehydes, have been explored as cholinesterase inhibitors for potential use in Alzheimer's
disease.[20]

The diagram below illustrates a conceptual pathway where the title compound acts as a
scaffold for generating a library of diverse derivatives for biological screening.
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Caption: Conceptual pathway from scaffold to biological screening.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
¢ Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
¢ Signal Word: Warning.

e Pictogram: GHSO07 (Exclamation mark).
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e Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash
skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for
several minutes.

o Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool
place (2-8°C) under an inert atmosphere.[6]

Conclusion

4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde is a valuable and versatile chemical
intermediate. Its official IUPAC name provides clear structural information, and its synthesis is
achievable through established organic formylation reactions like the Duff reaction. The
presence of multiple reactive functional groups makes it an ideal starting point for the synthesis
of diverse molecular libraries, with potential applications in the development of new therapeutic
agents, particularly in the fields of antioxidant and antimicrobial research. This guide provides
the foundational knowledge for researchers to confidently synthesize, handle, and utilize this
compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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